molecular formula C13H16N4O3S B12008396 7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione

7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12008396
M. Wt: 308.36 g/mol
InChI Key: YIMLBTNQPZAVSF-UHFFFAOYSA-N
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Description

7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an allyl group, a methyl group, and a thioether linkage. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol compound, such as 1-methyl-2-oxopropylthiol, under nucleophilic substitution conditions.

    Methylation: The final methylation step is carried out using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Epoxides, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential enzyme inhibition properties. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antiviral, or anticancer activities, although detailed studies are required to confirm these effects.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and the purine core allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways and targets depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Theobromine: Found in chocolate, similar in structure but with different biological effects.

    Allopurinol: Used to treat gout, inhibits xanthine oxidase.

Uniqueness

7-Allyl-3-methyl-8-((1-methyl-2-oxopropyl)thio)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thioether linkage and allyl group differentiate it from other purine derivatives, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C13H16N4O3S

Molecular Weight

308.36 g/mol

IUPAC Name

3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-prop-2-enylpurine-2,6-dione

InChI

InChI=1S/C13H16N4O3S/c1-5-6-17-9-10(16(4)12(20)15-11(9)19)14-13(17)21-8(3)7(2)18/h5,8H,1,6H2,2-4H3,(H,15,19,20)

InChI Key

YIMLBTNQPZAVSF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)SC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C

Origin of Product

United States

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